3-Hydroxybutorphanol

Description

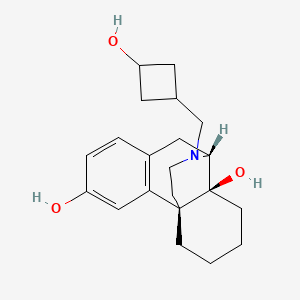

Structure

2D Structure

3D Structure

Properties

CAS No. |

75195-49-2 |

|---|---|

Molecular Formula |

C21H29NO3 |

Molecular Weight |

343.5 g/mol |

IUPAC Name |

(1S,9R,10S)-17-[(3-hydroxycyclobutyl)methyl]-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-4,10-diol |

InChI |

InChI=1S/C21H29NO3/c23-16-4-3-15-11-19-21(25)6-2-1-5-20(21,18(15)12-16)7-8-22(19)13-14-9-17(24)10-14/h3-4,12,14,17,19,23-25H,1-2,5-11,13H2/t14?,17?,19-,20+,21-/m1/s1 |

InChI Key |

NCMXKIHJYUFTRL-UJKGXUCZSA-N |

SMILES |

C1CCC2(C3CC4=C(C2(C1)CCN3CC5CC(C5)O)C=C(C=C4)O)O |

Isomeric SMILES |

C1CC[C@]2([C@H]3CC4=C([C@]2(C1)CCN3CC5CC(C5)O)C=C(C=C4)O)O |

Canonical SMILES |

C1CCC2(C3CC4=C(C2(C1)CCN3CC5CC(C5)O)C=C(C=C4)O)O |

Synonyms |

3-hydroxybutorphanol 3-hydroxybutorphanol, (cis)-isome |

Origin of Product |

United States |

Chemical Synthesis and Stereochemical Considerations of 3 Hydroxybutorphanol

Synthetic Routes for 3-Hydroxybutorphanol

Conventional and Novel Synthetic Methodologies for this compound

A key synthetic route for producing both cis- and trans-This compound has been described, addressing a previous lack of detailed experimental procedures in the literature. sciforum.net The synthesis commences with the reaction of 4-benzyloxy-cyclobutane-1,1-dicarboxylic acid diethyl ester. sciforum.net This starting material undergoes hydrolysis and decarboxylation to yield a mixture of cis- and trans- carboxylic acids. sciforum.net

A significant challenge in this synthesis is the separation of these cis- and trans- acid isomers. sciforum.net Direct separation proved unsuccessful, necessitating their conversion into methyl esters. sciforum.net This esterification allows for the successful separation of the isomers, which can then be individually converted into the corresponding acid chlorides, key intermediates for the final steps of the synthesis. sciforum.net An alternative approach involves protecting the aromatic hydroxyl group of the norbutorphanol (B1234993) intermediate with a benzoyl group to improve yields in the subsequent alkylation step. sciforum.net The final stages of the synthesis involve diborane (B8814927) reduction, which serves to both reduce the amide linkage and remove the benzoyl protecting group. sciforum.net

| Step | Description | Key Reagents/Intermediates |

|---|---|---|

| 1 | Starting Material Reaction | 4-benzyloxy-cyclobutane-1,1-dicarboxylic acid diethyl ester, Diethyl malonate |

| 2 | Hydrolysis & Decarboxylation | Forms a mixture of cis and trans carboxylic acids (7) |

| 3 | Esterification for Isomer Separation | Methyl esters (8a and 8b) |

| 4 | Conversion to Acid Chlorides | Acid chlorides (9a and 9b) |

| 5 | Alkylation | Reaction with a protected norbutorphanol intermediate (11) |

| 6 | Deprotection and Reduction | Diborane |

| 7 | Final Products | trans-3-Hydroxybutorphanol (2) and cis-3-Hydroxybutorphanol (3) |

Stereoselective Synthesis of this compound Isomers (cis- and trans-)

The stereoselective synthesis of the cis- and trans- isomers of this compound is critically dependent on the successful separation of the precursor stereoisomers. sciforum.net The mixture of cis- and trans-3-benzyloxy-cyclobutanecarboxylic acids (7) could not be effectively separated. sciforum.net However, after converting this mixture to their corresponding methyl esters (8a and 8b), separation by column chromatography becomes possible. sciforum.net

Once the pure trans- (8a) and cis- (8b) methyl esters are isolated, they can be processed independently. sciforum.net Each isomer is converted to its respective acid chloride (9a and 9b). sciforum.net These stereochemically pure acid chlorides are then reacted with a protected norbutorphanol derivative. sciforum.net Following a series of deprotection and reduction steps, this strategy yields the final, stereochemically pure trans-3-Hydroxybutorphanol (in 48% yield) and cis-3-Hydroxybutorphanol (in 50% yield). sciforum.net This methodology demonstrates a viable pathway for obtaining specific stereoisomers of this butorphanol (B1668111) metabolite. sciforum.net

Characterization of this compound Stereoisomers

The characterization of the individual cis- and trans- stereoisomers of this compound relies on a combination of effective separation techniques and precise analytical methods.

Isolation and Purification Techniques for this compound Isomers

The isolation of pure this compound isomers is foundational to their synthesis and characterization. sciforum.net A key purification step occurs at the intermediate stage of the synthesis. sciforum.net The methyl esters of cis- and trans-3-benzyloxy-cyclobutanecarboxylic acid are effectively separated using column chromatography. sciforum.net This chromatographic separation of precursors is essential for the subsequent synthesis of the individual, pure cis- and trans- isomers of the final compound. sciforum.net For the final products and metabolites from biological samples, reversed-phase high-performance liquid chromatography (HPLC) is a standard method for separation and purification. nih.govnih.gov The process often involves extracting the compounds from a buffered solution onto a solid-phase extraction column, such as a Cyano Bond Elut column, before eluting, concentrating, and preparing the sample for HPLC analysis. nih.gov

Spectroscopic and Chromatographic Methods for this compound Isomer Identification

A range of analytical methods are employed to identify and quantify this compound and its isomers. High-performance liquid chromatography (HPLC) is a widely used technique. One established method uses a reversed-phase octyl C8 column with a mobile phase of acetonitrile, methanol, and water, coupled with fluorescence detection for sensitive and simultaneous determination of butorphanol and its hydroxylated and nor-metabolites. nih.gov Gas chromatography-mass spectrometry (GC-MS) is another powerful tool, particularly a gas chromatography-electron capture negative chemical ionization-mass spectrometric method, which has been validated for analyzing plasma samples for butorphanol and hydroxybutorphanol (B1227631). nih.gov Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are also crucial for confirming the distinct structures of the separated isomers. sciforum.netnih.gov While mass spectrometry may not always differentiate between isomers with identical mass, their IR spectra are often distinct. monash.edu

| Method | Details | Reference |

|---|---|---|

| HPLC | Reversed-phase octyl 5-micron column; Mobile Phase: acetonitrile-methanol-water (20:10:70); Fluorescence detection (Ex: 200 nm, Em: 325 nm). | nih.gov |

| GC-MS | Validated gas chromatography-electron capture negative chemical ionization-mass spectrometric methods for plasma analysis. | nih.gov |

| Column Chromatography | Used for the separation of intermediate methyl ester isomers (8a and 8b) during synthesis. | sciforum.net |

| NMR Spectroscopy | Used for structural confirmation of the synthesized isomers. | sciforum.net |

Influence of Stereochemistry on this compound Molecular Conformation and Reactivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is fundamental to a molecule's properties and interactions. solubilityofthings.comnumberanalytics.com For this compound, the stereochemistry of the hydroxyl group on the cyclobutyl ring—whether it is in a cis or trans configuration relative to the point of attachment to the nitrogen atom—profoundly influences its molecular shape and reactivity. windows.net

The cis and trans isomers are diastereomers, meaning they are stereoisomers that are not mirror images of each other. solubilityofthings.com This difference in the spatial arrangement of the hydroxyl group leads to distinct molecular conformations. Conformations are the various shapes a molecule can adopt through rotation around single bonds. windows.net The presence and position of the hydroxyl group will affect the conformational preferences of the cyclobutyl ring and its orientation relative to the rest of the morphinan (B1239233) structure. These conformational differences result in the cis and trans isomers having different physical and chemical properties, such as stability, solubility, and how they interact with their environment. solubilityofthings.comwindows.net

This difference in three-dimensional structure is critical because molecular recognition, particularly in biological systems, is highly stereospecific. numberanalytics.com The shape of a molecule determines how it fits into the active site of an enzyme or a binding pocket of a receptor. Therefore, the cis and trans isomers of this compound, having different conformations, would be expected to exhibit different rates and outcomes in chemical reactions and display varied biological activity. numberanalytics.com

Metabolic Pathways and Biotransformation of Butorphanol to 3 Hydroxybutorphanol

Enzymatic Hydroxylation of Butorphanol (B1668111) to 3-Hydroxybutorphanol

The primary metabolic pathway for butorphanol is hydroxylation. researchgate.netmedscape.com This reaction introduces a hydroxyl group into the butorphanol molecule, leading to the formation of this compound.

The enzymatic hydroxylation of butorphanol to this compound is primarily catalyzed by the cytochrome P450 enzyme system in the liver. ontosight.ai Specifically, research has identified CYP2D6 as the major enzyme responsible for this 3-hydroxylation reaction. ontosight.ai The activity of CYP2D6 can be influenced by genetic variations, which may affect the rate and extent of this compound formation. ontosight.ai The metabolism of butorphanol can also be affected by the co-administration of other drugs that are inhibitors or inducers of CYP enzymes. For instance, inhibitors of CYP3A4 may decrease the metabolic elimination of butorphanol. nv.gov

In vitro studies using human liver microsomes have been instrumental in elucidating the metabolic pathways of butorphanol. These studies have confirmed that hydroxylation is a major metabolic route, leading to the formation of hydroxybutorphanol (B1227631). researchgate.net Such studies provide a controlled environment to identify the specific enzymes involved and to characterize the kinetics of metabolite formation.

Role of Cytochrome P450 Enzymes (e.g., CYP2D6) in 3-Hydroxylation of Butorphanol

Further Metabolism of this compound

Following its formation, this compound can undergo further metabolic transformations, primarily through conjugation reactions.

Glucuronidation is a common phase II metabolic reaction that involves the addition of a glucuronic acid moiety to a substrate, making it more water-soluble and easier to excrete. hyphadiscovery.comabdn.ac.ukuef.fi In the case of butorphanol metabolism, both butorphanol itself and its hydroxylated metabolite, this compound, can undergo glucuronide conjugation. researchgate.net This process is catalyzed by UDP-glucuronosyltransferases (UGTs). taylorandfrancis.comresearchgate.net The resulting glucuronide conjugates are then more readily eliminated from the body. abdn.ac.uk

Studies in various animal models have provided insights into the excretion of butorphanol and its metabolites. In rats, after administration of butorphanol, the primary route of elimination is through the urine, with a smaller portion excreted in the feces. soft-tox.org The urinary metabolites consist of unchanged butorphanol, free hydroxybutorphanol, and both free and conjugated norbutorphanol (B1234993). soft-tox.org Specifically, about 36% of a single dose is eliminated as free hydroxybutorphanol in the urine. soft-tox.org In horses, butorphanol and its metabolites, norbutorphanol and hydroxybutorphanol, have been detected in blood plasma. researchgate.net

Glucuronide Conjugation Pathways of this compound

Pharmacokinetic Characterization of this compound in Non-Clinical Animal Models

Pharmacokinetic studies in non-clinical animal models have helped to characterize the absorption, distribution, metabolism, and elimination of butorphanol and its metabolites. These studies are crucial for understanding the time course of the drug and its metabolites in the body. researchgate.net

In dogs, the mean serum half-life of butorphanol is approximately 1.62 hours. usda.gov In Holstein calves, the elimination half-life is about 71 minutes. usda.gov Pharmacokinetic studies in donkeys have shown a faster elimination half-life compared to horses. nih.gov In Asian elephants, the elimination half-life of butorphanol was found to be 7.1 hours. nih.gov

The major metabolite of butorphanol, hydroxybutorphanol, has an elimination half-life of about 18 hours. nih.gov This longer half-life compared to the parent drug can lead to its accumulation with repeated dosing. nih.gov

Pharmacokinetic Parameters of Butorphanol in Various Animal Models

| Animal Model | Elimination Half-life (t½) | Reference |

| Dogs | 1.62 hours | usda.gov |

| Holstein Calves | 71 minutes | usda.gov |

| Donkeys | Faster than horses | nih.gov |

| Asian Elephants | 7.1 hours | nih.gov |

Elimination Half-Life and Accumulation Dynamics of this compound

The pharmacokinetic profile of this compound is characterized by a notably long elimination half-life. Studies have consistently reported the elimination half-life of this major metabolite to be approximately 18 hours. drugs.comcambridge.orgpfizermedicalinformation.comboehringer-ingelheim.comfda.govwikidoc.org This is substantially longer than the half-life of the parent compound, butorphanol.

This extended half-life has significant implications for the metabolite's accumulation dynamics, particularly under steady-state dosing conditions. When butorphanol is administered repeatedly over time, this compound undergoes considerable accumulation, estimated to be around five-fold. drugs.comcambridge.orgpfizermedicalinformation.comboehringer-ingelheim.comfda.govwikidoc.org Steady state for the parent drug is typically achieved within two days. boehringer-ingelheim.comfda.gov The accumulation of this compound is a direct consequence of its slow elimination from the body. drugs.comcambridge.orgpfizermedicalinformation.comboehringer-ingelheim.comfda.gov

Pharmacokinetic Properties of this compound in Humans

| Parameter | Value | Source Citation |

|---|---|---|

| Elimination Half-Life | ~18 hours | drugs.comcambridge.orgpfizermedicalinformation.comboehringer-ingelheim.comfda.govwikidoc.org |

| Accumulation at Steady State | ~5-fold | drugs.comcambridge.orgpfizermedicalinformation.comboehringer-ingelheim.comfda.govwikidoc.org |

| Percentage of Dose Excreted in Urine as this compound | 49% | drugs.comboehringer-ingelheim.comfda.govwikidoc.org |

Distribution and Tissue Uptake Studies of this compound in Animal Models

Animal studies provide insight into the distribution and tissue uptake of butorphanol and its metabolites. Following administration, the parent compound, butorphanol, is known to cross the blood-brain barrier. drugs.compfizermedicalinformation.comboehringer-ingelheim.comfda.gov While direct studies on the tissue uptake of this compound are limited, information can be inferred from the distribution of the parent drug and the location of its metabolism.

In horses, butorphanol distributes to a variety of tissues. The major distribution sites include the lungs, liver, kidneys, adrenal glands, and intestines. hpra.iehpra.ie Since the liver is the primary site of metabolism where this compound is formed, it is a key tissue in the metabolite's production. hpra.iehpra.ie

Following its formation in the liver, this compound is present in the plasma. nih.gov However, studies in horses have shown that plasma concentrations of both hydroxybutorphanol and norbutorphanol are very low and that these metabolites are eliminated rapidly in this species. researchgate.net this compound has been clearly identified as a major urinary metabolite in animal models, confirming its systemic circulation prior to renal clearance. researchgate.net

Distribution and Detection of Butorphanol and Metabolites in Animal Models (Horse)

| Substance | Finding | Source Citation |

|---|---|---|

| Butorphanol | Major distribution tissues include lung, liver, kidneys, adrenals, and intestine. | hpra.iehpra.ie |

| This compound | Produced mainly in the liver. | hpra.iehpra.ie |

| This compound | Detected in plasma at very low concentrations. | researchgate.net |

| Norbutorphanol | Detected in plasma at very low concentrations. | researchgate.net |

Pharmacological Mechanisms and Receptor Interactions of 3 Hydroxybutorphanol

Opioid Receptor Binding Affinity and Selectivity Studies (in vitro)

In vitro binding assays are fundamental in determining a compound's affinity and selectivity for various receptor subtypes. Studies utilizing rat brain membrane preparations have been instrumental in elucidating the receptor binding profile of 3-Hydroxybutorphanol relative to its parent compound, butorphanol (B1668111), and another metabolite, norbutorphanol (B1234993). nih.gov

Research using crude synaptosomal membrane preparations from the rat brain has shown that this compound binds to the µ-opioid receptor. nih.gov However, its affinity for the µ-OR is described as being lower than that of butorphanol and another metabolite, norbutorphanol. nih.gov In one key study, this compound was found to bind exclusively to the µ-opioid binding site among the opioid receptors tested. nih.gov In contrast, the parent compound, butorphanol, demonstrates high affinity for µ-opioid receptors, being a more potent competitor for the receptor binding site than morphine in these assays. nih.govnih.gov

The selectivity of this compound is a distinguishing feature of its pharmacological profile. In vitro binding assays have indicated that this compound does not have a significant affinity for the kappa-opioid receptor (κ-OR). nih.gov Studies report that it exclusively binds to the µ-opioid site, suggesting a high degree of selectivity. nih.gov This is in stark contrast to butorphanol, which preferentially binds to both µ- and κ-opioid receptors with high affinity. nih.gov Butorphanol's affinity for the κ-receptor is noted to be approximately 30 times greater than that of morphine. nih.gov

The following table summarizes the qualitative binding affinities of butorphanol and its metabolites based on in vitro studies. nih.gov

| Compound | µ-Opioid Receptor (µ-OR) Affinity | κ-Opioid Receptor (κ-OR) Affinity |

| Butorphanol | High | High |

| Norbutorphanol | Moderate (Higher than pentazocine) | Low |

| This compound | Lower | No significant affinity |

The determination of a ligand's binding affinity for a receptor is commonly achieved through competitive radioligand binding assays. nih.govmdpi.com This technique involves using a radiolabeled compound (radioligand) known to bind specifically to the target receptor. nih.gov The study that identified the binding characteristics of this compound used crude synaptosomal membrane preparations of rat brain. nih.gov In these assays, specific radioligands were used to label the different opioid receptor types: dihydromorphine for the µ-receptor and ethylketocyclazocine for the κ-receptor. nih.gov

The general procedure involves incubating the receptor preparation (e.g., cell membranes) with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound. mdpi.com The test compound competes with the radioligand for binding to the receptor. nih.gov After reaching equilibrium, the bound and free radioligand are separated, typically by rapid filtration through glass fiber filters. mdpi.comnih.gov The amount of radioactivity trapped on the filters, representing the bound radioligand, is then quantified. mdpi.com The ability of the test compound to displace the radioligand is used to determine its inhibitory constant (Ki), a measure of its binding affinity. plos.org Modern assays often use membranes from cell lines, such as Chinese Hamster Ovary (CHO) cells, that have been stably transfected to express a specific human recombinant opioid receptor, allowing for a more precise characterization of receptor subtype interactions. mdpi.comfrontiersin.org

Interaction with Kappa-Opioid Receptors (κ-OR) by this compound

Agonist and Antagonist Properties of this compound

Beyond binding affinity, functional assays are required to determine whether a ligand activates (agonist) or blocks (antagonist) a receptor.

In vitro studies have provided insight into the functional activity of this compound at the µ-opioid receptor. In assays where the binding capacity of the membrane preparation was altered by the presence of sodium chloride or the sulfhydryl-modifying reagent 5,5'-dithiobis (2-nitrobenzoic acid), this compound behaved as a typical antagonist. nih.gov This suggests that it binds to the µ-receptor but does not elicit the conformational change required for receptor activation, thereby blocking the receptor from being activated by an agonist. nih.gov

Commonly used in vitro functional assays to assess the agonist or antagonist properties of a compound include the [³⁵S]GTPγS binding assay and cAMP inhibition assays. acs.orgnih.gov The [³⁵S]GTPγS assay measures the activation of G-proteins, a key step in opioid receptor signaling. mdpi.com An agonist will stimulate the binding of [³⁵S]GTPγS to the Gα subunit, while an antagonist will block an agonist from producing this effect. nih.gov Similarly, since opioid receptors are coupled to inhibitory G-proteins (Gαi/o), their activation by an agonist typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. acs.orgacs.org An antagonist will prevent an agonist from causing this reduction in cAMP. acs.org

The following table summarizes the functional properties of butorphanol and its metabolites as determined by in vitro assays. nih.gov

| Compound | Functional Property at µ-OR | Functional Property at κ-OR |

| Butorphanol | Antagonist-like | Agonist-like |

| Norbutorphanol | Agonist | Not specified |

| This compound | Antagonist | Not applicable (no binding) |

Conversely, a separate study examining the effects of butorphanol and its metabolites on monoamine levels in various regions of the rat brain found that norbutorphanol and this compound produced little to no change in the levels of monoamines and their metabolites. nih.govresearchgate.net The study concluded that the observed effects on monoamine turnover were produced by the action of butorphanol itself, suggesting minimal independent central nervous system activity by this compound in that specific paradigm. nih.govresearchgate.net There is also some postulation that butorphanol metabolites may occupy opioid receptors for an extended duration without producing an analgesic effect. veterinaryanesthesianerds.com

Detailed comparative pharmacodynamic studies focusing specifically on the analgesic or other behavioral effects of this compound versus butorphanol in animal models are not extensively documented in the available literature.

Neurochemical Effects of this compound in Animal Brain Models

Influence on Monoamine Turnover (e.g., Dopamine (B1211576), Serotonin (B10506), Norepinephrine)

Studies conducted on rat brain models indicate that this compound has minimal independent effects on monoamine turnover. nih.govjst.go.jpresearchgate.net In a comparative study using high-performance liquid chromatography with electrochemical detection (HPLC-ECD), the effects of butorphanol and its main metabolites, this compound and norbutorphanol, were contrasted with those of morphine and pentazocine (B1679294). nih.gov The research demonstrated that while the parent compound, butorphanol, induced some changes in dopamine and serotonin (5-HT) turnover, these effects were not dose-dependent and were weaker than those produced by morphine and pentazocine. nih.govresearchgate.net

Crucially, the investigation concluded that the observed effects of butorphanol on monoamine levels were attributable to the action of butorphanol itself. nih.govjst.go.jpresearchgate.net Both this compound and norbutorphanol were found to cause little to no change in the levels of monoamines and their metabolites. nih.govjst.go.jpresearchgate.net Specifically, the stimulative effects of butorphanol on the dopamine system were weak and lacked dose-dependency, and its impact on the norepinephrine (B1679862) system was also weak. nih.govresearchgate.net The study suggested that the unique agonist-antagonist properties of butorphanol and its distinct interaction with opioid receptors are responsible for these differences when compared to other opioids like morphine. nih.govresearchgate.net The negligible activity of this compound in these pathways underscores its limited direct role in modulating monoamine turnover in the central nervous system. nih.gov

| Compound | Effect on Dopamine Turnover | Effect on Serotonin (5-HT) Turnover | Effect on Norepinephrine System | Reference |

|---|---|---|---|---|

| This compound | Little to no change | Little to no change | Little to no change | nih.govjst.go.jpresearchgate.net |

| Butorphanol (Parent Compound) | Weak stimulation (no dose-dependency) | Increased (no dose-dependency) | Weak effect | nih.govresearchgate.net |

| Morphine | Increased (dose-dependent) | Increased | Not specified | nih.govresearchgate.net |

| Pentazocine | Increased (dose-dependent) | Increased | Not specified | nih.govresearchgate.net |

Interactions with Neuropeptide Systems (e.g., Neuropeptide Y)

The interaction of butorphanol and its metabolites with neuropeptide systems has been a subject of investigation, particularly in the context of behaviors such as feeding. Neuropeptide Y (NPY) is a potent stimulant of food intake, and its pathways are known to interact with the opioid system. researchgate.netnih.gov

Research into the orexigenic (appetite-stimulating) effects of the parent compound, butorphanol, in rat models has explored its relationship with the NPY system. nih.gov One study found that while a single administration of butorphanol significantly increased food intake, this effect did not appear to be mediated by the NPY pathway. nih.gov The study reported that butorphanol treatment did not alter NPY gene expression or peptide levels in the hypothalamus. researchgate.netnih.gov The amount of food consumed was inversely correlated with NPY mRNA levels, which is consistent with NPY's normal role in feeding, but this was not influenced by the administration of butorphanol itself. nih.gov

Given the findings that this compound shows little to no independent neurochemical activity on monoamine systems, it is inferred that it would likewise have a negligible direct impact on neuropeptide systems like Neuropeptide Y. nih.govresearchgate.net The primary research indicates that the neurochemical effects of butorphanol administration are produced by the parent compound, not its metabolites. nih.govjst.go.jp

Advanced Analytical Methodologies for 3 Hydroxybutorphanol Research

Chromatographic Techniques for Separation and Quantification of 3-Hydroxybutorphanol

Chromatography is a fundamental technique for separating this compound from its parent compound and other metabolites. The choice of chromatographic method depends on the required sensitivity, the complexity of the sample, and the available instrumentation.

High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector (FLD) is a highly sensitive and selective method for quantifying this compound. shimadzu.com Fluorescence detection is advantageous because it can measure very low concentrations of analytes that naturally fluoresce or can be made to do so, offering greater sensitivity than standard UV-Vis detectors. shimadzu.comthermofisher.com

A validated reversed-phase HPLC method has been established for the simultaneous determination of butorphanol (B1668111), hydroxybutorphanol (B1227631), and norbutorphanol (B1234993) in human urine. nih.gov This method utilizes the native fluorescence of the compounds for detection. nih.govresearchgate.net The analysis is typically performed using a reversed-phase column, such as an octyl or C18 column. nih.govresearchgate.net In one such method, the excitation and emission wavelengths were set to 200 nm and 325 nm, respectively, to detect all three analytes. nih.govresearchgate.net The retention time for this compound under specific conditions was found to be approximately 5.5 minutes. nih.govresearchgate.net This HPLC-FLD method has a validated quantitation range of 1-100 ng/mL for this compound in urine, with an average recovery of 72%. nih.govresearchgate.net

| Parameter | Condition |

|---|---|

| Column | Reversed-phase octyl (5-micron) |

| Mobile Phase | Acetonitrile-methanol-water (20:10:70, v/v/v) with 10 mM ammonium (B1175870) acetate (B1210297) and 10 mM TMAH (pH 5.0) |

| Detection | Fluorescence |

| Excitation Wavelength | 200 nm |

| Emission Wavelength | 325 nm |

| Retention Time (this compound) | 5.5 min |

| Quantitation Range | 1-100 ng/mL |

| Recovery | 72% |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances in a sample. wikipedia.org It is considered a "gold standard" for forensic substance identification due to its high specificity. wikipedia.org The GC separates volatile compounds, which are then ionized and detected by the MS, providing a mass spectrum that can be used for molecular identification. etamu.edu

For the analysis of compounds like this compound, which may not be sufficiently volatile, a chemical derivatization step is often required before GC-MS analysis. Research has described analytical methods for butorphanol metabolites, including hydroxybutorphanol, that incorporate chemical derivatization followed by separation and detection using gas chromatography-electron-capture negative-ion chemical ionization mass spectrometry (GC-ECNCI-MS). researchgate.net This specialized technique offers high sensitivity for specific derivatized compounds. While not as common as LC-MS for this analyte, GC-MS has been used to confirm the specificity of other assay types for butorphanol and its metabolites. nih.gov

| Technique Component | Description |

|---|---|

| Instrumentation | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Ionization Method | Electron-Capture Negative-Ion Chemical Ionization (ECNCI) |

| Pre-analysis Step | Chemical derivatization is required to increase volatility and detection sensitivity. |

| Application | Specific determination of hydroxybutorphanol and norbutorphanol in biological matrices. |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that combines the physical separation of liquid chromatography with the precise mass analysis of tandem mass spectrometry. wikipedia.org This method is particularly well-suited for analyzing compounds in complex biological matrices. nih.gov The first mass spectrometer isolates a specific ion (the precursor ion), which is then fragmented, and the resulting product ions are detected by the second mass spectrometer, providing a high degree of certainty in identification and quantification.

LC-MS/MS methods have been developed and applied for the detection and quantification of butorphanol and its metabolites, including this compound, in biological fluids from both humans and animals. researchgate.netrmtcnet.comtuwien.at These methods often utilize electrospray ionization (ESI) to transfer the analytes from the liquid phase into the gas phase for mass analysis. wikipedia.org The high selectivity of LC-MS/MS minimizes the need for complete chromatographic separation, allowing for faster analysis times. wikipedia.org It has been successfully used to identify this compound in various research contexts. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for this compound

Sample Preparation and Extraction Procedures for this compound in Biological Matrices

Effective sample preparation is a critical step to remove interferences and concentrate the analyte before instrumental analysis. organomation.com For this compound in biological fluids like plasma and urine, this typically involves solid-phase extraction and, when necessary, enzymatic treatment to analyze conjugated forms of the metabolite. nih.govrmtcnet.com

Solid-Phase Extraction (SPE) is a widely used sample preparation technique that isolates analytes from a complex mixture by partitioning them between a solid sorbent and a liquid phase. organomation.com The process generally involves four steps: conditioning the sorbent, loading the sample, washing away impurities, and eluting the analyte of interest. organomation.com

For the extraction of this compound and its related compounds from urine, a method using a cyano-bonded silica (B1680970) (CN) sorbent has been proven effective. nih.govresearchgate.net In this procedure, a urine sample, buffered to a specific pH (e.g., pH 6.0), is passed through the SPE column. nih.gov The analytes are retained on the sorbent while matrix components are washed away. nih.gov The retained compounds, including this compound, are then eluted with an appropriate solvent. nih.gov This SPE method yielded a recovery of 72% for this compound. nih.gov Other SPE sorbents, such as reversed-phase (e.g., C8, C18) and ion-exchange materials, are also commonly used for drug extraction from biological matrices. phenomenex.comchromatographyonline.comthermofisher.com

In the body, drugs and their metabolites are often conjugated with molecules like glucuronic acid to increase their water solubility and facilitate excretion. mdpi.comresearchgate.net These conjugated metabolites may not be directly detectable or may be present in higher concentrations than the free (unconjugated) form. rmtcnet.com Enzymatic hydrolysis is a crucial pre-analytical step used to cleave these conjugates, releasing the parent metabolite for detection. mdpi.com

The enzyme β-glucuronidase is commonly used to hydrolyze glucuronide conjugates. This process is essential for the comprehensive analysis of butorphanol metabolism, as a significant portion of its metabolites are excreted in conjugated form. rmtcnet.com For instance, in studies involving horses, plasma and urine samples were treated with β-glucuronidase to convert conjugated metabolites back to their free form before LC-MS analysis. rmtcnet.com Similarly, enzymatic hydrolysis of human serum has been shown to yield additional butorphanol, indicating the presence of conjugated forms that would otherwise go undetected. nih.gov The efficiency of this hydrolysis can depend on factors like pH, temperature, incubation time, and the source of the enzyme.

Solid-Phase Extraction (SPE) Methods for this compound

Method Validation and Performance Characteristics for this compound Research Applications

The validation of analytical methods is a critical process in pharmaceutical research, ensuring that the data generated are reliable and reproducible. For this compound, a major metabolite of butorphanol, robust analytical methods are essential for its accurate quantification in various biological matrices. Method validation encompasses several key performance characteristics, including sensitivity, specificity, linearity, accuracy, precision, and stability. ich.orgeuropa.eu These parameters are rigorously evaluated to demonstrate that the analytical procedure is suitable for its intended purpose, such as in pharmacokinetic and metabolic studies. nih.gov

Evaluation of Sensitivity, Specificity, and Linearity for this compound Assays

The development of assays for this compound has focused on achieving high sensitivity, ensuring specificity in complex biological samples, and demonstrating linearity over a relevant concentration range.

Sensitivity: The sensitivity of an assay is determined by its limit of quantitation (LOQ), which is the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. For this compound, methods such as high-performance liquid chromatography (HPLC) with fluorescence detection have established a validated quantitation range of 1–100 ng/mL in human urine. researchgate.netnih.gov This level of sensitivity is crucial for detecting the low concentrations often encountered in research applications.

Specificity: Specificity is the ability of the method to unequivocally measure the analyte of interest in the presence of other components, such as the parent drug (butorphanol), other metabolites (e.g., norbutorphanol), and endogenous substances in the matrix. ich.org In chromatographic methods, specificity is demonstrated by the separation of the analyte peak from other potential interferences. For instance, in an HPLC method, this compound had a distinct retention time of 5.5 minutes, separating it from butorphanol, norbutorphanol, and the internal standard. researchgate.netnih.gov The use of mass spectrometry (MS) coupled with gas chromatography (GC-ECNCI-MS) or liquid chromatography (LC-MS/MS) further enhances specificity by identifying compounds based on their unique mass-to-charge ratios. nih.govresearchgate.net

Linearity: Linearity refers to the ability of the assay to produce results that are directly proportional to the concentration of the analyte within a given range. ich.org This is typically evaluated by analyzing a series of standards at different concentrations and assessing the relationship using a statistical method, like linear regression. For this compound assays, linearity is consistently demonstrated with standard curve correlation coefficients (r) of 0.995 or greater over the validated quantitation range. researchgate.netnih.gov

| Parameter | Method | Matrix | Finding | Citation |

| Sensitivity | HPLC with Fluorescence Detection | Human Urine | Validated quantitation range: 1-100 ng/mL | researchgate.netnih.gov |

| Specificity | HPLC with Fluorescence Detection | Human Urine | Retention time for this compound was 5.5 minutes, distinct from other analytes. | researchgate.netnih.gov |

| Linearity | HPLC with Fluorescence Detection | Human Urine | Standard curve correlation coefficient (r) ≥ 0.995. | researchgate.netnih.gov |

Assessment of Accuracy and Precision in this compound Research Samples

Accuracy and precision are fundamental to validating the performance of any quantitative analytical method.

Accuracy: Accuracy reflects the closeness of the measured value to the true value. It is often assessed by determining the recovery of a known amount of analyte spiked into the biological matrix. ich.org For this compound, a validated HPLC method reported an observed recovery of 72% from human urine samples after a solid-phase extraction process. researchgate.netnih.gov In another instance, an assay for butorphanol and its metabolites demonstrated inter-assay accuracy with deviations from the nominal concentration within acceptable limits. researchgate.net

Precision: Precision measures the degree of agreement among a series of measurements from the same homogeneous sample under the same conditions. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision). ich.org For an analytical method determining butorphanol and its metabolites, including this compound, the intra- and inter-assay precision were reported to be within 12%. researchgate.net

| Parameter | Method | Matrix | Finding | Citation |

| Accuracy | HPLC with Fluorescence Detection | Human Urine | Observed recovery of 72%. | researchgate.netnih.gov |

| Accuracy | GC-ECNCI-MS | Human Plasma | Inter-assay accuracy deviation from nominal was within 12% for metabolites. | researchgate.net |

| Precision | GC-ECNCI-MS | Human Plasma | Intra- and inter-assay precision (CV) were within 12% for metabolites. | researchgate.net |

Stability Studies of this compound in Research Samples

Ensuring the stability of an analyte in a biological matrix under various storage and handling conditions is paramount for obtaining reliable quantitative data. nih.gov Stability studies are designed to evaluate the impact of time, temperature, and other factors on the concentration of the analyte.

While specific, detailed stability studies for this compound are not extensively published, general principles and data from related compounds provide guidance. Stability assessments typically include:

Bench-Top Stability: Evaluates the stability of the analyte in the matrix at room temperature for a period that simulates the sample handling and processing time. nih.gov

Freeze-Thaw Stability: Assesses the effect of repeated freezing and thawing cycles on the analyte concentration. nih.govnih.gov

Long-Term Stability: Determines the stability of the analyte when stored frozen (e.g., at -20°C or -80°C) for an extended duration. nih.govnih.gov

Studies on the parent compound, butorphanol, have shown it to be stable in plasma through three freeze-thaw cycles and for one day at room temperature. nih.gov For other opioids, stability can be dependent on temperature, the presence of preservatives, and pH. nih.gov For instance, storing samples at -20°C is generally a reliable condition for maintaining the stability of many opiate compounds. nih.gov Given that this compound has a relatively long biological half-life of approximately 15 hours, this suggests a degree of inherent stability. nih.govecddrepository.org However, rigorous stability testing under controlled laboratory conditions remains a necessary component of method validation for any research involving the storage of samples containing this compound. nih.gov The pH of the matrix, particularly in urine samples which can vary from pH 4 to 8.5, should also be considered as a factor in stability assessments. nih.gov

Structure Activity Relationship Sar Studies of 3 Hydroxybutorphanol and Its Analogs

Correlating Structural Features with Receptor Binding Affinities of 3-Hydroxybutorphanol

The binding affinity of this compound to opioid receptors is dictated by its distinct structural features, including the morphinan (B1239233) skeleton, the N-cyclobutylmethyl group, and the introduced hydroxyl group. Research indicates that Butorphanol (B1668111), the parent compound, demonstrates high affinity for multiple opioid receptor types, particularly the mu (μ) and kappa (κ) receptors. nih.gov It acts as a partial agonist or antagonist at the μ-opioid receptor and an agonist at the κ-opioid receptor. pfizermedicalinformation.comjcdr.net The introduction of a hydroxyl group to form this compound significantly alters these binding characteristics. Studies on Butorphanol's metabolites reveal that this compound binds almost exclusively to the μ-opioid receptor, albeit with a lower affinity compared to the parent compound. nih.gov This shift in selectivity and affinity highlights the critical role of hydroxylation in modulating the pharmacological profile.

Impact of Hydroxylation Position and Stereochemistry on Opioid Receptor Interaction by this compound

The precise position and stereochemistry of the hydroxyl group on the butorphanol structure are pivotal in determining its interaction with opioid receptors. Butorphanol is metabolized into both hydroxybutorphanol (B1227631) and norbutorphanol (B1234993). nih.govjcdr.net The major metabolite, hydroxybutorphanol, results from hydroxylation on the cyclobutyl ring. pfizermedicalinformation.comnih.gov

An in vitro study using rat brain synaptosomal membrane preparations determined the opioid receptor affinities of butorphanol and its main metabolites, this compound and norbutorphanol. nih.gov The findings showed that this compound (referred to as HB in the study) bound exclusively to the μ-binding site, but with a lower affinity than butorphanol. nih.gov This suggests that the addition of the polar hydroxyl group significantly influences the molecule's ability to fit into and interact with the binding pockets of different opioid receptors, particularly reducing its affinity for the kappa receptor while retaining some interaction with the mu receptor. nih.gov The stereochemistry of this hydroxyl group (e.g., cis vs. trans isomers) is also known to be a factor, as different spatial arrangements of the hydroxyl group can either facilitate or hinder key interactions within the receptor's binding site. tuwien.at

Comparative SAR between Butorphanol, this compound, and Norbutorphanol

A comparative analysis of Butorphanol and its primary metabolites, this compound and Norbutorphanol, reveals key SAR insights. The structural differences—the presence of a hydroxyl group in this compound and the absence of the N-cyclobutylmethyl group in Norbutorphanol—lead to distinct receptor binding profiles.

Butorphanol (BT) shows potent binding to both μ- and κ-opioid receptors, with a higher affinity than morphine and ketocyclazocine (B1261024) at these sites, respectively. nih.gov

This compound (HB) , the hydroxylated metabolite, displays a marked shift in selectivity. It binds exclusively to the μ-opioid receptor and has a lower affinity for this site compared to Butorphanol. Its affinity for the kappa receptor is negligible. nih.gov

Norbutorphanol (NB) , the N-dealkylated metabolite, also shows altered binding. It binds to the μ-receptor with an affinity higher than that of pentazocine (B1679294) but has the lowest affinity of the three compounds for the κ-receptor. nih.gov

These comparisons underscore that the N-cyclobutylmethyl substituent is crucial for high-affinity kappa receptor binding, while its removal in Norbutorphanol diminishes this interaction. Concurrently, the hydroxylation of this N-substituent in this compound also appears to be detrimental to kappa receptor affinity while directing the molecule's limited binding capacity exclusively toward the mu receptor. nih.gov

| Compound | Primary Structural Difference from Butorphanol | μ-Opioid Receptor (MOR) Affinity | κ-Opioid Receptor (KOR) Affinity |

|---|---|---|---|

| Butorphanol | N/A (Parent Compound) | High | High |

| This compound | Addition of a hydroxyl group on the cyclobutyl ring | Low (exclusive to MOR) | Negligible |

| Norbutorphanol | Replacement of N-cyclobutylmethyl with N-H | Moderate | Very Low |

Data synthesized from in vitro binding studies on rat brain membranes. nih.gov

Molecular Modeling and Computational Chemistry Approaches for this compound SAR

Molecular modeling and computational chemistry are indispensable tools for elucidating the SAR of opioid ligands like this compound. mdpi.com These methods allow for the visualization and analysis of ligand-receptor interactions at an atomic level, providing insights that are often difficult to obtain through experimental methods alone. nih.govnih.gov By constructing homology models of opioid receptors and simulating the docking of ligands, researchers can predict binding conformations, identify key amino acid interactions, and rationalize observed binding affinities. nih.govfrontiersin.org This approach is crucial for understanding why a structural modification, such as the hydroxylation that converts Butorphanol to this compound, results in a specific change in receptor selectivity and affinity.

Ligand-Receptor Docking Simulations for this compound

Ligand-receptor docking is a computational technique used to predict the preferred orientation of a molecule when bound to a receptor. nih.govchemrevlett.com For this compound, docking simulations into the crystal structures of μ- and κ-opioid receptors can explain its binding behavior. Docking studies of the parent compound, Butorphanol, show it fits within a binding cavity shared by other opioids. nih.govresearchgate.net The simulation would place the protonated nitrogen of this compound to form a crucial ionic interaction with a conserved aspartic acid residue (Asp147 in the MOR) in the receptor. frontiersin.orgmdpi.com The introduction of the hydroxyl group would be expected to form an additional hydrogen bond with a nearby amino acid residue in the μ-opioid receptor's binding pocket, while potentially causing a steric clash or unfavorable interaction in the κ-opioid receptor pocket, explaining its loss of affinity for the latter. nih.govnih.gov The precise interactions and resulting binding energy calculated from these simulations help to build a molecular-level hypothesis for its observed μ-receptor selectivity. frontiersin.orgmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov A QSAR model for this compound and its analogs would involve calculating various molecular descriptors (e.g., steric, electronic, and hydrophobic properties) and correlating them with experimental binding affinities. researchgate.netqsartoolbox.org While specific QSAR studies focused solely on this compound are not prevalent, the principles are widely applied in opioid research. kcl.ac.uknih.gov For a series of Butorphanol analogs, a QSAR model could predict the receptor affinity of a new derivative before it is synthesized. nih.gov For instance, the model could quantify how increasing or decreasing the polarity at the N-alkyl substituent (as with the hydroxyl group in this compound) would impact μ- versus κ-receptor affinity, thereby guiding the design of more potent or selective future compounds. nih.gov

Design and Synthesis of Novel this compound Derivatives for SAR Exploration

The insights gained from SAR studies and molecular modeling drive the rational design and synthesis of novel derivatives to further probe receptor interactions. nih.govnih.gov For the butorphanol scaffold, medicinal chemists have synthesized numerous analogs by modifying various parts of the molecule. ebi.ac.ukunisi.it To explore the SAR around the this compound structure, derivatives could be synthesized with the hydroxyl group at different positions on the cyclobutyl ring or by replacing the cyclobutyl group with other N-substituents that also contain a hydroxyl moiety. The synthesis of such novel analogs and subsequent evaluation of their receptor binding affinities would provide a more detailed map of the SAR, confirming or refining the hypotheses generated from computational models. mdpi.com This iterative process of design, synthesis, and testing is fundamental to the development of new chemical entities with desired pharmacological profiles. researchgate.net

Future Directions and Emerging Research Avenues for 3 Hydroxybutorphanol

Investigation of Novel Biological Activities of 3-Hydroxybutorphanol Beyond Opioid Receptors

While this compound is known to interact with opioid receptors, its activity profile is distinct from its parent compound. Research has shown that this compound binds almost exclusively to the mu (µ)-opioid receptor, where it behaves as an antagonist. nih.gov Its affinity for kappa (κ) and delta (δ) receptors is significantly lower. nih.gov

Future research is anticipated to move beyond these classical opioid interactions to explore other potential biological targets. One study noted that the affinity of this compound for the alpha-type receptor, also known as the phencyclidine binding site, was lower than that of other reference compounds, suggesting minimal interaction. nih.gov However, this does not preclude the possibility of interactions with other, uninvestigated receptor systems or cellular components. The concept of allosteric modulation, where a compound binds to a secondary site on a receptor to influence the effect of the primary ligand, is a promising area of pharmacology. mdpi.com Investigating whether this compound could act as an allosteric modulator—either positive or negative—at opioid or other G protein-coupled receptors (GPCRs) could reveal novel mechanisms of action. mdpi.com

Furthermore, many compounds interact with ion channels or enzymes in ways that are independent of their primary receptor targets. Future studies could employ broad pharmacological screening panels to test this compound against a wide array of non-opioid GPCRs, ion channels (such as GIRK channels activated by some opioids), and enzymes to identify any novel biological activities. nih.gov Such research could uncover unexpected therapeutic potential or explain subtle aspects of its pharmacological profile.

| Receptor/Target | Reported/Potential Interaction | Implication for Future Research |

| Mu (µ)-Opioid Receptor | Exclusive binding with antagonist properties. nih.gov | Investigate downstream signaling pathways and potential for biased antagonism. |

| Kappa (κ) & Delta (δ) Opioid Receptors | Very low binding affinity. nih.gov | Confirm lack of functional activity and explore potential for very high-dose effects. |

| Alpha Receptor (Phencyclidine Site) | Low affinity compared to other opioids. nih.gov | Low priority, but confirms specificity away from this non-traditional opioid site. |

| Other GPCRs/Ion Channels | Currently unknown. | High-throughput screening to identify novel off-target interactions. |

| Allosteric Binding Sites | Currently unknown. | Investigation into potential positive or negative allosteric modulatory effects on opioid or other receptors. mdpi.com |

Advanced Spectroscopic and Imaging Techniques for In Situ Metabolite Detection of this compound

The ability to detect and quantify metabolites directly within their biological context (in situ) is a significant challenge in pharmacology. For this compound, advancing beyond traditional methods that require sample extraction is key to understanding its precise localization and concentration in tissues.

Currently, methods like High-Performance Liquid Chromatography (HPLC) coupled with fluorescence or mass spectrometric detection are sensitive enough for analyzing biological samples like blood or brain microdialysate. universiteitleiden.nl Laboratory-based liquid chromatography-tandem mass spectroscopy (LC/MS/MS) serves as a gold standard for specific drug identification. painphysicianjournal.com

Emerging research focuses on techniques that offer spatial resolution. An isotope ratio-based approach using mass spectrometry (MS) allows for the absolute quantitation of intracellular metabolites. researchgate.net This involves growing cells in media with stable isotope-labeled precursors, followed by extraction and MS analysis to determine the exact concentration of the labeled metabolite, a method that could be adapted for this compound. researchgate.net

For true in situ imaging, techniques like Raman spectroscopy and fluorescence spectroscopy offer potential for label-free detection within cells and tissues. spectroscopyonline.comamr-insights.eu These methods provide molecular vibrational information, creating a chemical "fingerprint" of the compound of interest. solubilityofthings.com Another frontier is the development of specific chemical receptors that can bind to the target molecule and produce a signal, such as a color change, for real-time detection in various environments. nih.gov While not yet developed for this compound, such technology would represent a major leap forward in monitoring its presence.

| Technique | Principle | Potential Application for this compound |

| LC-MS/MS | Chromatographic separation followed by mass-to-charge ratio analysis. painphysicianjournal.com | Highly sensitive and specific quantification in extracted biological fluids (blood, urine). painphysicianjournal.com |

| Isotope Ratio-Based MS | Quantitation based on the ratio of an isotopically labeled endogenous metabolite to an unlabeled internal standard. researchgate.net | Absolute quantification of this compound concentration within cultured cells. |

| Raman Spectroscopy | Analysis of inelastic scattering of light to identify molecular vibrations. solubilityofthings.com | Label-free chemical imaging to map the distribution of this compound in tissue sections. |

| Fluorescence Spectroscopy | Measurement of light emitted from a substance after it absorbs energy. spectroscopyonline.com | Potential for developing fluorescent probes that bind specifically to this compound for cellular imaging. |

| Chemical Receptor-Based Sensors | A molecule designed to bind the target and produce a detectable signal (e.g., color change). nih.gov | Development of novel, real-time sensors for detecting this compound in solutions. |

Chemoenzymatic Synthesis Approaches for Stereoisomers of this compound

The precise three-dimensional arrangement of atoms (stereochemistry) in a drug molecule is critical to its biological activity. This compound has multiple stereogenic centers, meaning several stereoisomers are possible. ncats.io Chemoenzymatic synthesis, which combines the versatility of organic chemistry with the high selectivity of enzymes, offers a powerful strategy for producing specific, optically pure stereoisomers for pharmacological testing. chemistryviews.orgrsc.org

While specific chemoenzymatic routes for this compound have not been extensively published, general principles can be applied. A common strategy involves a chemical synthesis to create a precursor molecule, followed by a highly selective enzymatic step to introduce a key functional group, such as the hydroxyl group. nih.gov For instance, a butorphanol (B1668111) analog could be subjected to an enzymatic reaction using a hydroxylase or a dioxygenase enzyme to install the hydroxyl group at the C3-position with a specific stereochemical orientation. nih.gov

Another approach is the enzyme-catalyzed kinetic resolution of a racemic mixture. metu.edu.tr A racemic mixture of an acetylated this compound precursor could be treated with a lipase (B570770) or esterase enzyme. The enzyme would selectively hydrolyze one enantiomer (or diastereomer), allowing for the separation of the unreacted, optically pure acetylated compound and the hydrolyzed, optically pure alcohol. This method is widely used for producing chiral hydroxylated compounds. metu.edu.tr These strategies provide pathways to systematically generate each stereoisomer of this compound, enabling a detailed investigation into how its 3D structure influences its antagonist activity at the mu-opioid receptor.

| Strategy | Description | Application to this compound Synthesis |

| Enzymatic Hydroxylation | Use of an enzyme (e.g., hydroxylase, dioxygenase) to introduce a hydroxyl group onto a substrate. nih.gov | A butorphanol precursor could be biotransformed to introduce the C3-hydroxyl group with high stereoselectivity. |

| Enzyme-Catalyzed Kinetic Resolution | An enzyme selectively reacts with one stereoisomer in a mixture, allowing for the separation of both. metu.edu.tr | Selective hydrolysis of an esterified this compound precursor to isolate a specific stereoisomer. |

| Multi-Enzyme Cascade | A "one-pot" reaction where multiple enzymes work sequentially to build a complex molecule from a simpler precursor. chemistryviews.org | A hypothetical advanced approach where a series of enzymes could modify a butorphanol scaffold to yield the desired isomer. |

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for 3-Hydroxybutorphanol, and what purity thresholds are recommended for preclinical studies?

- Methodological Answer : Synthesis protocols typically involve catalytic hydrogenation of precursor compounds (e.g., butorphanol derivatives) under controlled pH and temperature conditions. Purity thresholds for preclinical studies should exceed 98% (validated via HPLC with UV detection at 220 nm). Researchers must report residual solvent levels (e.g., methanol, acetonitrile) using gas chromatography-mass spectrometry (GC-MS) to meet pharmacopeial standards (e.g., USP Chapter 467) .

Q. Which analytical techniques are validated for quantifying this compound in biological matrices, and how are matrix effects minimized?

- Methodological Answer :

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Validated for plasma and cerebrospinal fluid (CSF) with limits of detection (LOD) ≤ 0.1 ng/mL. Use isotope-labeled internal standards (e.g., ³H- or ¹³C-labeled analogs) to correct for ion suppression/enhancement .

- Solid-Phase Extraction (SPE) : Recommended for sample cleanup to reduce phospholipid interference. A comparison of SPE cartridges (C18 vs. mixed-mode) is critical for recovery optimization .

Advanced Research Questions

Q. How can heterogeneity in meta-analyses of this compound’s analgesic efficacy be quantified and addressed?

- Methodological Answer :

- Heterogeneity Metrics : Calculate the I² statistic to quantify the percentage of variability due to between-study differences rather than chance. For example, if I² > 50%, use random-effects models to account for heterogeneity .

- Subgroup Analysis : Stratify studies by variables such as dosage (e.g., 0.5 mg/kg vs. 1 mg/kg), route of administration (intravenous vs. intranasal), or patient demographics (postoperative vs. chronic pain cohorts) .

- Example Table :

| Study ID | Dosage (mg/kg) | Route | I² Contribution | Adjusted Effect Size (95% CI) |

|---|---|---|---|---|

| A | 0.5 | IV | 12% | 1.8 (1.2–2.4) |

| B | 1.0 | IN | 28% | 2.1 (1.5–2.7) |

Q. What experimental strategies resolve contradictions between in vitro receptor affinity data (e.g., μ-opioid vs. κ-opioid) and in vivo analgesic potency for this compound?

- Methodological Answer :

- Functional Assays : Conduct GTPγS binding assays to measure receptor activation in cell membranes, comparing efficacy (Emax) and potency (EC50) across receptor subtypes .

- Knockout Models : Use μ-opioid receptor (MOR) and κ-opioid receptor (KOR) knockout mice to isolate receptor-specific contributions to analgesia. For example, if analgesia persists in MOR⁻/⁻ models, investigate alternative pathways (e.g., NMDA antagonism) .

- Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling : Integrate plasma concentration-time profiles with pain threshold data to identify hysteresis loops indicating delayed receptor binding .

Q. How should researchers design dose-escalation studies for this compound to balance safety and efficacy in opioid-tolerant populations?

- Methodological Answer :

- Adaptive Design : Implement a Bayesian continual reassessment method (CRM) to adjust doses based on real-time safety endpoints (e.g., respiratory depression, sedation) .

- Rescue Analgesia Criteria : Predefine thresholds for breakthrough pain (e.g., Visual Analog Scale ≥ 40 mm) to avoid confounding efficacy assessments .

Data Contradiction and Validation

Q. What statistical methods are recommended to address conflicting results in this compound’s metabolic stability across species (e.g., rat vs. human liver microsomes)?

- Methodological Answer :

- Mann-Whitney U Test : Compare non-parametric metabolic half-life (t½) data between species. Report Cliff’s delta for effect size to quantify overlap in distributions .

- Enzyme Kinetic Profiling : Calculate Vmax and Km for CYP3A4/5-mediated metabolism using Michaelis-Menten plots. Discrepancies may arise from interspecies differences in isoform expression .

Literature Review and Evidence Synthesis

Q. Which academic databases and search strategies optimize retrieval of high-quality studies on this compound for systematic reviews?

- Methodological Answer :

- Primary Databases : PubMed (MeSH terms: "this compound/pharmacokinetics" AND "analgesia"), Embase (Emtree: "opioid receptor agonist"), and Cochrane Central .

- Grey Literature : Search clinical trial registries (ClinicalTrials.gov , WHO ICTRP) for unpublished data to reduce publication bias .

Experimental Design Considerations

Q. How can researchers control for batch-to-batch variability in this compound formulations during long-term toxicity studies?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.